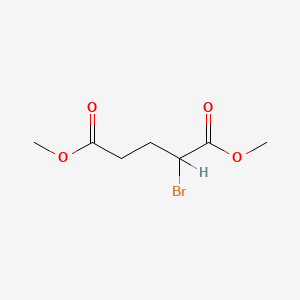

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Overview

Description

Synthesis Analysis The synthesis of related fluorinated compounds often involves nucleophilic substitution reactions or condensation processes. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, showcasing a methodology that might be adaptable for synthesizing compounds like 2,2-bis(3,4-dimethylphenyl)hexafluoropropane under certain conditions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis The molecular structure of fluorinated compounds, including those related to this compound, often features significant steric hindrance and electron-withdrawing fluorine atoms that influence their physical and chemical properties. The molecular structures of certain fluorinated benzene derivatives were elucidated using X-ray crystallography, showing unusually large bond angles around phosphorus atoms, which could be reflective of the structural peculiarities in similar fluorinated compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. For example, the synthesis of various polyimides and polyamides from diamine monomers and dianhydrides demonstrates the reactivity of fluorinated compounds in forming high-performance polymers with desirable properties such as solubility in polar solvents, thermal stability, and mechanical strength (Guan et al., 2014).

Physical Properties Analysis The physical properties of fluorinated compounds like this compound are influenced by the presence of fluorine, which can lead to high thermal stability, solubility in certain solvents, and unique optical properties. For instance, novel fluorinated polyimides showed good solubility in strong polar solvents and possessed high glass transition temperatures, indicating their potential utility in advanced material applications (Guan et al., 2014).

Chemical Properties Analysis The chemical properties of fluorinated compounds are characterized by their reactivity towards certain chemical transformations, stability under various conditions, and interactions with other substances. The synthesis and modification of fluorinated benzene derivatives provide insights into the chemical behavior of such compounds, including their redox properties and the influence of fluorine on their reactivity (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Novel Polyimides and Their Properties

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane has been utilized in the synthesis of novel soluble polyimides, exhibiting good solubility in strong polar solvents and the ability to form flexible, transparent films with UV–visible absorption cut-off wavelengths. These polyimides have high glass transition temperatures, excellent thermal stability, and show low moisture absorptions, along with outstanding mechanical properties and good dielectric properties (Guan et al., 2014).

Synthesis Processes and Polymerization

The compound has been prepared via original synthesis processes, such as the substitution of 2,2 bis(4-triflatephenyl) hexafluoropropane by trimethylsilyl acetylene, leading to diacetylenic compounds with notable polymerization onset temperatures and thermal stability (Sauvage et al., 1990).

Applications in Ordered Porous Films

The use of this compound in creating ordered porous structures has been explored, focusing on how solution concentration and atmospheric humidity affect the formation of these structures. This application is particularly relevant for materials science and engineering (Han et al., 2007).

Utilization in Curing Agents

This compound has been involved in the synthesis of novel compounds useful as curing agents for fluorine-containing elastomers, demonstrating its utility in materials chemistry and industrial applications (Sonoi et al., 1998).

Coating Materials for Sensors

This compound has been successfully used as a monomer in creating coating materials for the detection of toxic chemical warfare agents. This indicates its potential in defense-related applications and sensor technology (Bhadury et al., 2005).

Synthesis of Organosoluble Polyamides and Polyimides

The compound has played a crucial role in the synthesis of new organosoluble polyamides and polyimides, which have applications in various fields including electronics, due to their high thermal stability and excellent solubility in polar solvents (Yang et al., 2002).

Applications in Metal−Organic Frameworks

This compound has been used in the creation of novel fluorinated metal−organic frameworks. These frameworks exhibit high selectivity toward certain gases and demonstrate "breathing motion" upon solvent removal and gas inclusion, suggesting potential applications in gas separation and storage (Fernandez et al., 2010).

Mechanism of Action

Target of Action

It is known to play a crucial role in the synthesis of valuable industrial compounds like 4,4’- (hexafluoroisopropylidene)diphthalic anhydride .

Mode of Action

The compound, characterized by its unique structure, facilitates the preparation of 4,4’- (hexafluoroisopropenyl) di-o-xylene, the precursor to the desired diphthalic acid . This suggests that the compound interacts with its targets through a series of chemical transformations.

Biochemical Pathways

The compound is involved in the synthesis pathway of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . It serves as a precursor to 4,4’- (hexafluoroisopropylidene)di-o-xylene, a crucial intermediate in the synthesis of the anhydride . The downstream effects of this pathway are the production of valuable industrial compounds.

Pharmacokinetics

It is known that the compound has a molecular weight of 36034 , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the efficient synthesis of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . This compound has significant applications in various industries, suggesting that the action of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane at the molecular and cellular level contributes to these industrial processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a dry room at room temperature , indicating that moisture and temperature could affect its stability. Furthermore, the compound is used in controlled reactions with specific catalysts and conditions to ensure optimal product formation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFKFHJEFMLTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070302 | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65294-20-4 | |

| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65294-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(3,4-dixylyl)hexafluoro propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.